molecular formula C3H4ClF3OS B1653460 1-Chloro-2-trifluoromethanesulfinylethane CAS No. 18524-81-7

1-Chloro-2-trifluoromethanesulfinylethane

Cat. No.: B1653460
CAS No.: 18524-81-7
M. Wt: 180.58
InChI Key: FNNLOFOFBJZNCE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Chloro-2-trifluoromethanesulfinylethane involves several steps and specific reaction conditions. One common method includes the reaction of trifluoromethanesulfinyl chloride with ethylene under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the product. Industrial production methods may involve more complex setups to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-2-trifluoromethanesulfinylethane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2-trifluoromethanesulfinylethane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, especially those requiring trifluoromethyl groups for enhanced activity.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-2-trifluoromethanesulfinylethane exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and the chlorine atom. These functional groups make it highly reactive and capable of forming stable products with a wide range of substrates. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

1-Chloro-2-trifluoromethanesulfinylethane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl and sulfinyl groups, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

1-chloro-2-(trifluoromethylsulfinyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3OS/c4-1-2-9(8)3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNLOFOFBJZNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256818
Record name 1-Chloro-2-[(trifluoromethyl)sulfinyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18524-81-7
Record name 1-Chloro-2-[(trifluoromethyl)sulfinyl]ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18524-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-[(trifluoromethyl)sulfinyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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